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Introduction
LDS-751 is a cell-permeant, far-red fluorescent dye primarily utilized as a nucleic acid stain in

flow cytometry.[1][2] It exhibits a significant fluorescence enhancement of approximately 20-fold

upon binding to double-stranded DNA.[1][2] While it can be excited by the common 488 nm

blue laser, its excitation maximum is closer to 543 nm.[1][2] Its long wavelength emission

maximum at around 712 nm makes it a valuable tool for multicolor flow cytometry analysis,

minimizing spectral overlap with fluorochromes that emit in the green and yellow-orange range.

[1][2]

A critical characteristic of LDS-751 is its differential staining behavior in live versus fixed cells.

In viable, nucleated cells, LDS-751 is largely excluded from the nucleus and instead

accumulates in mitochondria with polarized membranes.[3][4][5] This mitochondrial staining is

dependent on the mitochondrial membrane potential, as depolarization leads to a dramatic

reduction in fluorescence.[3][5] In contrast, in fixed and permeabilized cells, LDS-751 readily

stains the nucleus. This property allows for its use in discriminating between intact and

damaged cells in a sample.[6]

These unique properties make LDS-751 a versatile tool for various applications, including:

Identification of nucleated cells in a mixed population.[1][7]
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Assessment of mitochondrial membrane potential.[3][5]

Discrimination of intact versus damaged cells.[6]

Use as a far-red counterstain in multicolor immunophenotyping panels.

This document provides a detailed protocol for the use of LDS-751 in flow cytometry, including

recommended staining concentrations, instrument settings, and considerations for data

interpretation.

Quantitative Data Summary
The following tables provide a summary of the key quantitative data for LDS-751.

Table 1: Spectral Properties of LDS-751

Property Wavelength (nm)

Excitation Maximum ~540-561 nm[2][3][8]

Emission Maximum ~710-712 nm[1][2][8]

Table 2: Recommended Staining Parameters
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Parameter
Recommended
Range/Value

Notes

Stock Solution Concentration 5-10 mM in DMSO[1]
Store protected from light at

-20°C.

Working Concentration 1-10 µM

Optimal concentration should

be determined by titration for

each cell type and application.

0.02-20 µg/mL

This range has been shown to

be effective for mitochondrial

staining in fibroblasts and

monocytes.[3][4]

10 µg/mL

Used for leukocyte

identification in mouse whole

blood.[3][7]

Incubation Time 15-60 minutes[1]

Incubation Temperature Room Temperature or 37°C

Experimental Protocols
Part 1: Preparation of LDS-751 Staining Solutions

Prepare a 5-10 mM LDS-751 Stock Solution:

Dissolve the appropriate amount of LDS-751 powder in high-quality, anhydrous dimethyl

sulfoxide (DMSO). For example, to make a 5 mM stock solution from 1 mg of LDS-751
(Molecular Weight: 471.98 g/mol ), dissolve it in approximately 424 µL of DMSO.

Vortex thoroughly to ensure the dye is completely dissolved.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the stock solution at -20°C, protected from light.
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Prepare the LDS-751 Working Solution:

On the day of the experiment, dilute the stock solution to the desired working

concentration in an appropriate buffer (e.g., PBS, HBSS, or cell culture medium).

A starting concentration of 1-10 µM is recommended.[1] The optimal concentration should

be determined by titration for your specific cell type and experimental conditions.

Part 2: Staining Protocol for Suspension Cells (e.g.,
Lymphocytes)

Cell Preparation:

Harvest cells and wash them once with PBS or another suitable buffer.

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in the appropriate buffer to a concentration of 1 x 10^6 cells/mL.

Staining:

Add the LDS-751 working solution to the cell suspension.

Incubate for 15-30 minutes at 37°C, protected from light.

(Optional) Wash the cells once with buffer to remove excess dye. Centrifuge at 300-400 x

g for 5 minutes and resuspend in fresh buffer. This step may reduce background

fluorescence but is not always necessary.

Flow Cytometry Analysis:

Acquire events on the flow cytometer immediately after staining.

Part 3: Staining Protocol for Adherent Cells (e.g.,
Fibroblasts)

Cell Preparation:
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Gently detach the cells from the culture vessel using a non-enzymatic cell dissociation

solution or by gentle scraping. Avoid using trypsin if it affects the cellular process you are

studying.

Wash the cells once with PBS.

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in the appropriate buffer to a concentration of 1 x 10^6 cells/mL.

Staining:

Follow steps 2.2 and 2.3 from the suspension cell protocol.

Part 4: Staining Protocol for Fixed Cells
Cell Fixation:

After harvesting and washing the cells, resuspend the cell pellet in a suitable fixation buffer

(e.g., 1-4% paraformaldehyde in PBS).

Incubate for 10-15 minutes at room temperature.

Wash the cells twice with PBS to remove the fixative.

Permeabilization (Optional but Recommended):

Resuspend the fixed cells in a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or

saponin in PBS).

Incubate for 10-15 minutes at room temperature.

Wash the cells once with PBS.

Staining:

Resuspend the fixed and permeabilized cells in buffer.
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Add the LDS-751 working solution and incubate for 15-30 minutes at room temperature,

protected from light.

Flow Cytometry Analysis:

Acquire events on the flow cytometer.

Flow Cytometry Instrument Setup
Excitation: LDS-751 can be excited by the 488 nm (blue) laser, although a 532 nm (green) or

561 nm (yellow-green) laser will provide more optimal excitation.

Emission: Detect the LDS-751 signal in the far-red channel. A bandpass filter such as 695/40

nm or a similar long-pass filter is commonly used.[8] On many cytometers, this corresponds

to the detector used for PerCP, PerCP-Cy5.5, or similar fluorochromes.

Compensation: When using LDS-751 in multicolor experiments, it is crucial to perform

proper compensation. LDS-751 has been reported to cause a decrease in the fluorescence

intensity of FITC-labeled cells.[3] Therefore, single-stained compensation controls for LDS-
751 and all other fluorochromes in your panel are essential. Be aware of potential spectral

overlap into the APC and APC-Cy7 channels and set compensation accordingly.

Data Interpretation and Troubleshooting
Live Cells: In live, healthy cells, a bright LDS-751 signal is indicative of cells with polarized

mitochondrial membranes. A decrease in fluorescence intensity can indicate mitochondrial

depolarization, an early event in apoptosis.

Fixed Cells: In fixed and permeabilized cells, the LDS-751 signal correlates with DNA

content and can be used to identify nucleated cells.

High Background: If high background fluorescence is observed, consider reducing the

concentration of LDS-751, decreasing the incubation time, or including a wash step after

staining.

Weak Signal: If the signal is too weak, increase the LDS-751 concentration or incubation

time. Ensure that the correct laser and emission filter are being used. For live-cell

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.thermofisher.com/hk/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-71/bioprobes-71-no-compensation-attune-cytometer.html
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1896319/
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mitochondrial staining, ensure that the cells are healthy and their mitochondria are polarized.

Visualizations
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Caption: General experimental workflow for staining cells with LDS-751.
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Caption: Differential staining mechanism of LDS-751 in live versus fixed cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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